3',4',7-Trihydroxyisoflavone is a natural product found in Dalbergia spruceana, Hibiscus syriacus, and other organisms with data available.
3',4',7-Trihydroxyisoflavone
CAS No.: 485-63-2
Cat. No.: VC21342938
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 485-63-2 |
---|---|
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H |
Standard InChI Key | DDKGKOOLFLYZDL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O |
Chemical Properties and Structure
3',4',7-Trihydroxyisoflavone possesses a defined chemical structure characterized by the presence of three hydroxyl groups attached to the basic isoflavone skeleton. The compound has a molecular formula of C15H10O5 and a molecular weight of 270.24 g/mol . Its CAS registry number is 485-63-2, which serves as its unique identifier in chemical databases and literature . The systematic chemical name for this compound is 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one, reflecting its structural composition .
The compound typically appears as an off-white solid in its purified form, with commercial preparations typically offering purity levels of ≥98% . The physical and chemical characteristics of 3',4',7-trihydroxyisoflavone are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
CAS Number | 485-63-2 |
Physical Form | Off-white solid |
Standard Purity | ≥98% |
Solubility (DMF) | 20 mg/ml |
Solubility (DMSO) | 10 mg/ml |
Solubility (Ethanol) | 1 mg/ml |
Solubility (DMF:PBS pH 7.2, 1:4) | 0.1 mg/ml |
Recommended Storage | -20°C |
The hydroxyl groups at positions 3', 4', and 7 significantly influence the compound's biological activities, particularly its antioxidant properties and ability to interact with various enzymes and proteins involved in cellular signaling pathways . The presence of these hydroxyl groups enhances the compound's ability to donate hydrogen atoms, thereby contributing to its free radical scavenging capacity and potential to modulate oxidative stress-related pathological processes.
Pharmacological Activities
Anticancer and Chemopreventive Effects
3',4',7-Trihydroxyisoflavone has demonstrated significant anticancer and chemopreventive properties, particularly against UVB-induced skin cancer . Research has shown that this compound effectively inhibits UVB-induced cyclooxygenase 2 (COX-2) expression through the inhibition of NF-κB transcription activity in mouse skin epidermal JB6 P+ cells . COX-2 is known to play a crucial role in inflammation and carcinogenesis, making its inhibition an important mechanism for cancer prevention.
In animal studies, topical application of 3',4',7-trihydroxyisoflavone significantly suppressed the incidence and multiplicity of UVB-induced tumors in hairless mouse skin . This effect was associated with the compound's ability to inhibit Cot and MKK4 kinase activity, which subsequently led to suppressed UVB-induced COX-2 expression in the skin tissue . These findings provide strong evidence for the chemopreventive potential of 3',4',7-trihydroxyisoflavone against skin cancer induced by UV radiation.
Beyond skin cancer, 3',4',7-trihydroxyisoflavone also demonstrates broader anticancer activities by inducing cell cycle arrest and suppressing proliferation in various cancer cell types . The compound's ability to inhibit multiple kinases involved in cell signaling, including PI3K and CDK, contributes to its antiproliferative effects . These multi-targeted actions against key cancer-related pathways highlight the potential of 3',4',7-trihydroxyisoflavone as a promising agent for cancer prevention and treatment.
Antioxidant Activities
The antioxidant capacity of 3',4',7-trihydroxyisoflavone is demonstrated by its free radical scavenging activities in various experimental models . These antioxidant properties are particularly relevant in the context of protecting cellular components from oxidative damage induced by environmental stressors such as UV radiation . By mitigating oxidative stress, 3',4',7-trihydroxyisoflavone may help prevent the initiation and progression of diseases associated with chronic oxidative damage.
The antioxidant effects of 3',4',7-trihydroxyisoflavone may also contribute indirectly to its anti-inflammatory and anticancer activities, as oxidative stress is closely linked to inflammation and carcinogenesis . By reducing ROS levels and oxidative damage, the compound may help create a less favorable environment for tumor development and progression.
Anti-inflammatory Effects
3',4',7-Trihydroxyisoflavone exhibits anti-inflammatory properties that complement its anticancer and antioxidant activities . The compound's ability to inhibit COX-2 expression is particularly relevant in this context, as COX-2 is a key enzyme in the production of inflammatory prostaglandins . By suppressing COX-2 expression through the inhibition of NF-κB transcription activity, 3',4',7-trihydroxyisoflavone can attenuate inflammatory responses in various tissues.
Recent research has also begun to explore the antineuroinflammatory effects of 3',4',7-trihydroxyisoflavone, suggesting potential applications in neurodegenerative diseases where inflammation plays a significant role in disease pathogenesis . While the detailed mechanisms underlying these antineuroinflammatory effects are still being elucidated, they likely involve the compound's ability to modulate inflammatory signaling pathways and reduce oxidative stress in neuronal tissues.
The anti-inflammatory actions of 3',4',7-trihydroxyisoflavone may contribute significantly to its chemopreventive effects, as chronic inflammation is recognized as an important risk factor for cancer development and progression. By addressing both inflammation and oxidative stress, 3',4',7-trihydroxyisoflavone offers a multi-faceted approach to disease prevention that targets multiple pathogenic mechanisms simultaneously.
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